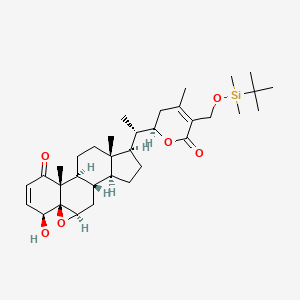
27-O-(tert-Butyldimethylsilyl)withaferin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-O-(tert-Butyldimethylsilyl)withaferin A is a natural withanolide, a type of steroidal lactone, derived from the plant Withania somnifera, commonly known as Ashwagandha. This compound is known for its potent biological activities, particularly its ability to induce apoptosis (programmed cell death) in cancer cells. It has shown antiproliferative effects against various human cancer cell lines, including HeLa, A-549, and MCF-7, as well as normal Vero cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 27-O-(tert-Butyldimethylsilyl)withaferin A involves the protection of the hydroxyl group at the 27th position of withaferin A with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of withaferin A from Withania somnifera, followed by its chemical modification to introduce the TBDMS group. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal backbone, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound, converting them to hydroxyl groups.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct biological activities .
Aplicaciones Científicas De Investigación
27-O-(tert-Butyldimethylsilyl)withaferin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other withanolide derivatives.
Biology: Studied for its role in inducing apoptosis and inhibiting cell proliferation in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of various human cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents due to its potent biological activities
Mecanismo De Acción
The mechanism of action of 27-O-(tert-Butyldimethylsilyl)withaferin A involves the induction of apoptosis in cancer cells. This is achieved through the inhibition of caspase-3 activity, a key enzyme involved in the apoptotic pathway. The compound also disrupts the cytoskeleton of cancer cells, leading to cell death. Additionally, it modulates various signaling pathways, including the NF-κB pathway, which plays a crucial role in cell survival and proliferation .
Comparación Con Compuestos Similares
Withaferin A: The parent compound from which 27-O-(tert-Butyldimethylsilyl)withaferin A is derived. It also exhibits potent anticancer properties.
Withanone: Another withanolide with similar biological activities, including anticancer and anti-inflammatory effects.
Withanolide D: Known for its neuroprotective and anticancer properties.
Uniqueness: this compound is unique due to the presence of the TBDMS group, which enhances its stability and bioavailability. This modification also allows for selective targeting of specific biological pathways, making it a valuable compound for scientific research and therapeutic applications .
Propiedades
Fórmula molecular |
C34H52O6Si |
|---|---|
Peso molecular |
584.9 g/mol |
Nombre IUPAC |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C34H52O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,28-29,36H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,28-,29+,32+,33-,34+/m0/s1 |
Clave InChI |
XCXYVTYOGSYQQL-ZKIGBFCOSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


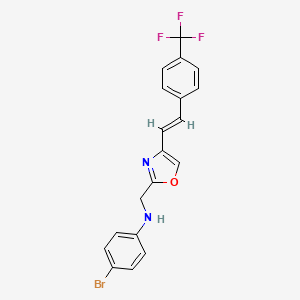
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
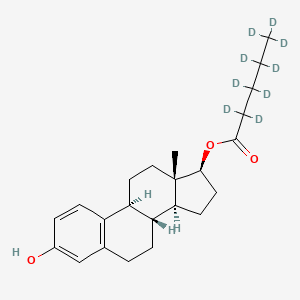
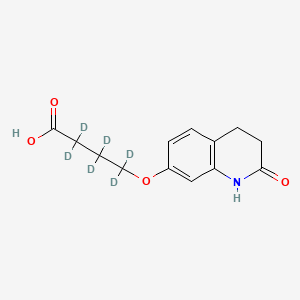
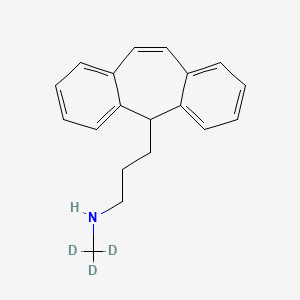

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
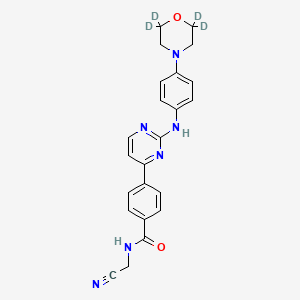
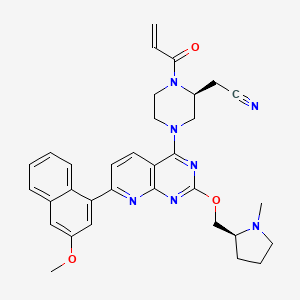
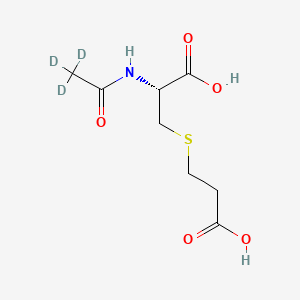
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)

